1-(Benzyloxy)-2-(3-methoxystyryl)benzene is an organic compound characterized by its unique structure, which includes a benzyloxy group and a methoxystyryl moiety. Its molecular formula is C22H20O2, and it has a molar mass of 316.39 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its structural features, which may influence its biological activity and interaction with various biological targets. The compound is represented by the following InChI string: InChI=1S/C22H20O2/c1-23-21-12-7-10-18(16-21)14-15-20-11-5-6-13-22(20)24-17-19-8-3-2-4-9-19/h2-16H,17H2,1H3/b15-14+
.
There is no current information available regarding the mechanism of action of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene. Without knowledge of its biological activity or function, a mechanism of action cannot be described.
The synthesis of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene typically involves several steps:
This compound has potential applications in various fields:
Interaction studies involving 1-(Benzyloxy)-2-(3-methoxystyryl)benzene focus on its ability to engage with biological targets such as proteins involved in cancer pathways. Preliminary studies suggest that compounds with similar structures can inhibit key interactions that facilitate tumor growth and immune evasion . Further research is required to elucidate the specific interactions of this compound.
Several compounds share structural similarities with 1-(Benzyloxy)-2-(3-methoxystyryl)benzene, including:
Compound Name | Structural Features | Notable Activities |
---|---|---|
1-(4-Benzyloxy)-2-methoxybenzene | Benzyloxy and methoxy groups | Potential anti-cancer properties |
4-Methoxyphenyl 2-benzylphenyl ether | Methoxy group with benzyl substitution | Antioxidant activity |
4-Benzyloxyphenyl 3-methoxyphenyl ether | Similar ether structure | Antimicrobial properties |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique characteristics of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene within this class .